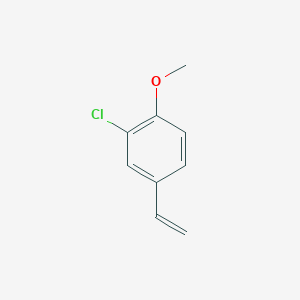

2-Chloro-4-ethenyl-1-methoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-4-ethenyl-1-methoxybenzene is an organic compound with the molecular formula C9H9ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethenyl group, and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethenyl-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-ethenyl-1-methoxybenzene, where chlorine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from benzene derivatives. The process includes steps like Friedel-Crafts alkylation, followed by chlorination and methoxylation reactions. Each step requires specific reagents and conditions to achieve high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the ethenyl group to an ethyl group.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3

Reduction: H2, Pd/C

Substitution: NaOCH3, NaOEt

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Ethyl derivatives

Substitution: Various substituted benzene derivatives

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-ethenyl-1-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Chloro-4-ethenyl-1-methoxybenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system, facilitating the attack of electrophiles on the benzene ring. The presence of the methoxy group enhances the electron density on the ring, making it more reactive towards electrophiles .

Vergleich Mit ähnlichen Verbindungen

- Benzene, 1-chloro-4-methoxy-

- Benzene, 1-ethenyl-4-methoxy-

- Benzene, 1-ethynyl-4-methoxy-

Comparison: 2-Chloro-4-ethenyl-1-methoxybenzene is unique due to the specific positions of its substituents, which influence its reactivity and applications. Compared to Benzene, 1-chloro-4-methoxy-, the presence of the ethenyl group in this compound introduces additional reactivity, making it suitable for different types of chemical reactions .

Biologische Aktivität

2-Chloro-4-ethenyl-1-methoxybenzene, also known as 2-chloro-4-vinylphenol, is a compound of significant interest in the field of medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H9ClO. Its structure features a chloro substituent at the second position and a methoxy group at the first position of the benzene ring, along with a vinyl group at the fourth position. This configuration contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in their function.

Key Mechanisms Include:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution, which may affect cellular signaling pathways.

- Inhibition of Enzymatic Activity : It has been reported to inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Biological Activity and Therapeutic Applications

Research has indicated that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties.

Antimicrobial Activity

Several studies have highlighted the compound's effectiveness against a range of bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The data suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Antifungal Activity

In vitro studies have demonstrated that the compound possesses antifungal properties against various fungi. The mechanism appears to involve disruption of fungal cell membrane integrity.

Anticancer Potential

Recent investigations into the compound's anticancer effects have shown promise. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. For example:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

These findings indicate that further exploration could lead to its development as an anticancer therapeutic agent.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. The results showed significant inhibition of pathogenic bacteria, suggesting its potential use in clinical settings .

- Anticancer Research : A recent publication in Cancer Research explored the effects of this compound on breast cancer cells. The study found that treatment with this compound led to increased apoptosis rates compared to untreated controls, highlighting its potential as an adjunct therapy in cancer treatment .

Eigenschaften

IUPAC Name |

2-chloro-4-ethenyl-1-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAQVEYNUAWUMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456860 |

Source

|

| Record name | Benzene, 2-chloro-4-ethenyl-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80122-42-5 |

Source

|

| Record name | Benzene, 2-chloro-4-ethenyl-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.